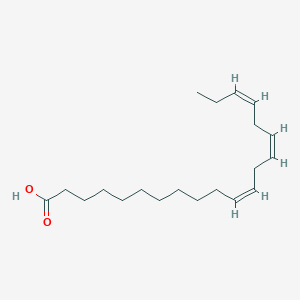

11(Z),14(Z),17(Z)-Eicosatrienoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHANXAKGNAKFSK-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920492 | |

| Record name | all-cis-11,14,17-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-59-2 | |

| Record name | 11,14,17-Eicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11,14,17-Eicosatrienoic acid, (Z,Z,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | all-cis-11,14,17-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihomo-alpha-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"11(Z),14(Z),17(Z)-Eicosatrienoic acid biological function"

An In-depth Technical Guide on the Biological Functions of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Dihomo-α-linolenic acid, is a rare, 20-carbon omega-3 polyunsaturated fatty acid (PUFA). While its omega-6 isomer, Dihomo-γ-linolenic acid (DGLA), is well-studied for its role in inflammation and cell signaling, this compound remains a comparatively enigmatic molecule. This technical guide synthesizes the current, albeit limited, understanding of its biological functions, metabolism, and potential areas of scientific interest. The available data point towards significant roles in the regulation of fatty acid metabolism and the maintenance of mitochondrial function. This document aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both the known aspects and the considerable gaps in our knowledge that warrant further investigation.

Introduction

Polyunsaturated fatty acids are critical components of cellular membranes and precursors to a vast array of signaling molecules. The balance between omega-3 and omega-6 fatty acids is a key determinant of cellular function, particularly in the context of inflammation and chronic disease. This compound is an omega-3 fatty acid that is structurally distinct from its more prevalent omega-6 counterpart, DGLA. This structural difference, specifically the position of the first double bond from the methyl end of the fatty acid chain, dictates a unique metabolic fate and biological activity. In normal human physiology, it constitutes less than 0.25% of serum phospholipid fatty acids, marking it as a rare lipid molecule[1][2].

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its study and application in research.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₂ | [3][4][5][6] |

| Molecular Weight | 306.48 g/mol | [3][5][6] |

| CAS Number | 17046-59-2 | [3][4][5] |

| Synonyms | Dihomo-α-linolenic acid, (all-cis)-11,14,17-Eicosatrienoic acid | [4][5][6] |

| Appearance | Liquid | [7] |

| Solubility | Soluble in ethanol (B145695), DMSO, and DMF | [8] |

Metabolism

This compound is an intermediate in the metabolic pathway of omega-3 fatty acids, originating from α-linolenic acid (ALA), an essential fatty acid. The metabolic cascade involves a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes, respectively.

Biological Functions

The biological activities of this compound are not as extensively characterized as those of other PUFAs. However, existing research highlights two key areas of function.

Inhibition of Fatty Acid Elongation and Desaturation

One of the most prominent reported activities of this compound is its potent inhibitory effect on the enzymatic pathways that convert dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors[1][2][3]. This suggests a regulatory role in maintaining the balance of different PUFA species within the cell, which could have significant implications for inflammatory and signaling cascades. By inhibiting these enzymes, it may modulate the production of pro-inflammatory eicosanoids derived from omega-6 fatty acids.

Mitochondrial Function

Research in the yeast Saccharomyces cerevisiae has demonstrated that this compound can support the continued replication of functional mitochondria. This finding is significant as mitochondrial dysfunction is implicated in a wide range of cellular stress responses and pathologies. The ability to maintain mitochondrial integrity suggests a potential cytoprotective role for this fatty acid, although this has yet to be explored in mammalian systems.

Comparison with Dihomo-γ-linolenic acid (DGLA)

To avoid confusion, it is crucial to distinguish the biological roles of this compound from its omega-6 isomer, DGLA.

| Feature | This compound (Omega-3) | Dihomo-γ-linolenic acid (DGLA) (Omega-6) |

| Metabolic Precursor | α-Linolenic Acid (ALA) | γ-Linolenic Acid (GLA) |

| Primary Metabolites | Largely uncharacterized | Series-1 prostaglandins (B1171923) (e.g., PGE₁) and 15-HETrE |

| Known Biological Effects | Inhibition of fatty acid elongation/desaturation, maintenance of mitochondrial function in yeast. | Precursor to anti-inflammatory eicosanoids, competes with arachidonic acid, modulates immune responses. |

| Inflammatory Role | Presumed to be anti-inflammatory or regulatory, but not well-defined. | Its metabolites are generally considered anti-inflammatory. |

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. However, standard methodologies for lipid analysis and enzyme inhibition assays can be adapted.

General Protocol for Fatty Acid Analysis in Biological Samples

This protocol outlines a general workflow for the extraction and analysis of fatty acids from cells or tissues.

Methodology:

-

Sample Preparation: Homogenize cell pellets or tissue samples in a suitable buffer.

-

Lipid Extraction: Extract total lipids using a chloroform/methanol-based method (e.g., Folch or Bligh-Dyer).

-

Derivatization: Saponify the lipid extract and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Analysis: Separate and identify the FAMEs using gas chromatography-mass spectrometry (GC-MS).

-

Quantification: Quantify individual fatty acids by comparing peak areas to those of known standards.

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on fatty acid desaturase or elongase enzymes.

-

Enzyme Source: Utilize a microsomal fraction from a relevant cell line or tissue known to express the target enzyme.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.

-

Reaction Mixture: In a reaction tube, combine the enzyme preparation, a suitable buffer, and any necessary co-factors.

-

Pre-incubation: Add varying concentrations of the inhibitor or vehicle control to the reaction mixture and pre-incubate for a defined period.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate (e.g., [¹⁴C]-linoleic acid).

-

Incubation: Incubate the reaction at an optimal temperature for a specific duration.

-

Reaction Termination and Extraction: Stop the reaction and extract the lipids.

-

Analysis: Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of product formed using liquid scintillation counting or other appropriate detection methods.

-

IC₅₀ Determination: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a sparsely studied omega-3 polyunsaturated fatty acid with demonstrated potent inhibitory effects on fatty acid metabolism and a potential role in maintaining mitochondrial health. The current body of literature is limited, and much of the information on eicosatrienoic acids is dominated by its omega-6 isomer, DGLA.

For researchers and professionals in drug development, this presents both a challenge and an opportunity. The unique biological activities suggested by the available data indicate that this compound could be a valuable tool for studying lipid metabolism and may hold therapeutic potential. Future research should focus on:

-

Elucidating the specific signaling pathways modulated by this fatty acid.

-

Conducting comprehensive studies in mammalian cell and animal models to understand its physiological and pathophysiological roles.

-

Determining its metabolic products and their biological activities.

-

Performing detailed quantitative analyses of its interactions with key enzymes in fatty acid metabolism.

A deeper understanding of this compound will not only expand our fundamental knowledge of lipid biochemistry but may also open new avenues for therapeutic intervention in diseases characterized by dysregulated fatty acid metabolism and mitochondrial dysfunction.

References

- 1. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]

- 2. scispace.com [scispace.com]

- 3. scbt.com [scbt.com]

- 4. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]

- 5. larodan.com [larodan.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Milk Composition Database: Showing metabocard for 11,14,17-Eicosatrienoic acid (BMDB0060039) [mcdb.ca]

- 8. medchemexpress.com [medchemexpress.com]

The Metabolic Crossroads of Dihomo-γ-Linolenic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 5, 2025 – This technical guide provides a comprehensive overview of the metabolic pathways of Dihomo-γ-linolenic acid (DGLA), a pivotal omega-6 fatty acid with significant implications in inflammation and cellular signaling. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, enzymatic conversion, and downstream signaling of DGLA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Significance of Dihomo-γ-Linolenic Acid (DGLA)

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a 20-carbon polyunsaturated fatty acid (PUFA) that occupies a critical juncture in the metabolism of omega-6 fatty acids. Unlike its precursor, linoleic acid, and its downstream product, arachidonic acid (AA), DGLA's metabolic fate can lead to the production of potent anti-inflammatory and pro-resolving lipid mediators. This unique characteristic has positioned DGLA as a focal point of research in inflammatory diseases, cardiovascular health, and oncology. This guide will explore the intricate metabolic network of DGLA, providing the technical details necessary for its study and therapeutic exploration.

Biosynthesis and Elongation of DGLA

DGLA is not abundant in the diet and is primarily synthesized endogenously from γ-linolenic acid (GLA, 18:3n-6). The metabolic cascade begins with the essential fatty acid linoleic acid (LA, 18:2n-6), which is first desaturated to GLA.

The key enzymatic steps in the formation of DGLA are:

-

Δ6-Desaturation of Linoleic Acid: The enzyme Δ6-desaturase (FADS2) introduces a double bond into linoleic acid to form GLA. This is often the rate-limiting step in this pathway.

-

Elongation of Gamma-Linolenic Acid: GLA is then rapidly elongated by the enzyme elongase 5 (ELOVL5) to produce DGLA.[1]

A fraction of DGLA can be further desaturated by the enzyme Δ5-desaturase (FADS1) to form the pro-inflammatory precursor, arachidonic acid (AA, 20:4n-6). However, the activity of Δ5-desaturase is limited, leading to an accumulation of DGLA in many cell types, particularly after dietary supplementation with GLA.[2]

Figure 1: Biosynthesis pathway of Dihomo-γ-linolenic acid.

Eicosanoid Production from DGLA: The Major Metabolic Pathways

Once formed, DGLA can be metabolized by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, leading to the formation of a variety of bioactive eicosanoids.

Cyclooxygenase (COX) Pathway

DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of the 1-series prostaglandins (B1171923) and thromboxanes. These are generally considered to be less inflammatory or even anti-inflammatory compared to the 2-series prostanoids derived from arachidonic acid.[3]

The key products of the COX pathway from DGLA include:

-

Prostaglandin E1 (PGE1): Possesses anti-inflammatory, vasodilatory, and anti-proliferative properties.[2]

-

Thromboxane A1 (TXA1): A weaker platelet aggregator and vasoconstrictor compared to TXA2 from arachidonic acid.

Figure 2: Cyclooxygenase (COX) pathway of DGLA metabolism.

Lipoxygenase (LOX) Pathway

DGLA is also a substrate for lipoxygenase enzymes, primarily 15-lipoxygenase (15-LOX). This pathway leads to the production of anti-inflammatory metabolites.

The main product of the LOX pathway from DGLA is:

-

15-Hydroxyeicosatrienoic acid (15-HETrE): This metabolite has been shown to have anti-inflammatory and anti-proliferative effects. It can also inhibit the 5-LOX pathway, thereby reducing the production of pro-inflammatory leukotrienes from arachidonic acid.[4]

Figure 3: Lipoxygenase (LOX) pathway of DGLA metabolism.

Cytochrome P450 (CYP450) Pathway

DGLA can be metabolized by cytochrome P450 epoxygenases to form epoxyeicosadienoic acids (EEDs) and subsequently, via soluble epoxide hydrolase (sEH), to dihydroxyeicosadienoic acids (DHEDs).[1] While research on the specific CYP isoforms metabolizing DGLA is ongoing, studies on the parent fatty acid, linoleic acid, suggest that CYP2C and CYP2J subfamilies are involved.

The products of the CYP450 pathway from DGLA include:

-

Epoxyeicosadienoic acids (EEDs): These epoxy fatty acids can have various biological activities, including roles in inflammation and vascular function.

-

Dihydroxyeicosadienoic acids (DHEDs): The hydrolysis products of EEDs, which may also possess distinct biological effects.

Figure 4: Cytochrome P450 (CYP450) pathway of DGLA metabolism.

Quantitative Data on DGLA Metabolism

The enzymatic processing of DGLA is a key determinant of its biological effects. The following tables summarize available quantitative data on DGLA metabolism.

Table 1: Kinetic Parameters of DGLA and Arachidonic Acid Metabolism by Cyclooxygenase Isoforms

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| DGLA | COX-1 | 19.2 ± 3.4 | 1.3 ± 0.1 |

| AA | COX-1 | 4.8 ± 0.7 | 5.2 ± 0.4 |

| DGLA | COX-2 | 5.9 ± 1.1 | 3.9 ± 0.3 |

| AA | COX-2 | 5.3 ± 0.9 | 4.5 ± 0.3 |

| Data from Levin et al. (2002). Note: Lower Km indicates higher affinity. Vmax represents the maximum rate of reaction. |

Table 2: Effect of DGLA on Cytokine Production by LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Treatment (100 µM DGLA) | % of Control |

| TNF-α | Reduced | ~60% |

| IL-6 | No significant change | - |

| IL-10 | Reduced | ~60% |

| Data from De Caterina et al. (1994).[2] This study indicates that DGLA can modulate the inflammatory response by altering cytokine production. |

Table 3: Effect of Dietary Supplementation with Gamma-Linolenic Acid (GLA) on Plasma Fatty Acid Levels in Healthy Humans

| Fatty Acid | Baseline (mg/dL) | After 4 weeks GLA (1.5g/day) |

| GLA | 0.8 ± 0.1 | 2.5 ± 0.3 |

| DGLA | 2.5 ± 0.2 | 4.1 ± 0.4 |

| AA | 8.9 ± 0.5 | 9.5 ± 0.6 |

| *Data adapted from Johnson et al. (1997). P < 0.05 compared to baseline. This demonstrates that dietary GLA is effectively converted to DGLA in vivo. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of DGLA metabolism.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction of total lipids from cells or tissues and their subsequent analysis as fatty acid methyl esters (FAMEs).

Materials:

-

Chloroform/methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0 or a deuterated fatty acid)

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23)

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the cell pellet or tissue sample in 20 volumes of chloroform/methanol (2:1, v/v).

-

Add a known amount of internal standard.

-

Agitate the mixture for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Transesterification to FAMEs:

-

Add 2 mL of BF3-methanol to the dried lipid extract.

-

Incubate at 100°C for 30 minutes in a sealed tube.

-

Cool to room temperature and add 1 mL of water and 2 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a temperature program that allows for the separation of C18 to C22 fatty acids. A typical program starts at 100°C, ramps to 240°C, and holds for a period.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identify individual FAMEs by their retention times and mass spectra compared to known standards.

-

Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.

-

Quantification of Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the extraction and quantification of eicosanoids, such as PGE1 and 15-HETrE, from cell culture supernatants or plasma.

Materials:

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile (B52724), Formic acid

-

Deuterated internal standards for each eicosanoid of interest (e.g., PGE1-d4)

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation and Extraction:

-

To 1 mL of cell culture supernatant or plasma, add a mixture of deuterated internal standards.

-

Acidify the sample to pH 3-4 with formic acid.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the eicosanoids with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

-

Inject an aliquot onto a reverse-phase C18 column.

-

Separate the eicosanoids using a gradient of acetonitrile in water containing 0.1% formic acid.

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

-

Develop specific MRM transitions (precursor ion -> product ion) for each eicosanoid and its corresponding deuterated internal standard.

-

Quantify the eicosanoids by creating a standard curve of the peak area ratio of the analyte to its internal standard versus concentration.

-

In Vitro Macrophage Stimulation for Cytokine Analysis

This protocol details the stimulation of a macrophage cell line (e.g., RAW 264.7) with lipopolysaccharide (LPS) to study the effect of DGLA on inflammatory cytokine production.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

DGLA stock solution (e.g., in ethanol)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-6, and IL-10

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of DGLA (or vehicle control) for 24 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for TNF-α, 24 hours for IL-6 and IL-10).

-

-

Cytokine Measurement by ELISA:

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.

-

Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

Figure 5: General experimental workflows for studying DGLA metabolism.

Signaling Pathways Modulated by DGLA and its Metabolites

DGLA and its derivatives exert their biological effects by modulating various signaling pathways, particularly those involved in inflammation. A key aspect of DGLA's anti-inflammatory action is its ability to reduce the production of pro-inflammatory cytokines like TNF-α.

Figure 6: DGLA's modulation of inflammatory signaling.

Conclusion

The metabolic pathway of Dihomo-γ-linolenic acid is a complex and finely regulated network that plays a crucial role in modulating inflammatory responses. Through its conversion to 1-series prostanoids and 15-hydroxyeicosatrienoic acid, DGLA can counteract the pro-inflammatory effects of arachidonic acid-derived eicosanoids. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of DGLA in a variety of disease contexts. A deeper understanding of DGLA metabolism will undoubtedly pave the way for novel drug development strategies targeting inflammatory and proliferative disorders.

References

- 1. Dietary supplementation with gamma-linolenic acid alters fatty acid content and eicosanoid production in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as Dihomo-α-linolenic acid, is a C20:3 omega-3 polyunsaturated fatty acid (PUFA). As an intermediate in the biosynthesis of more complex omega-3 fatty acids like eicosapentaenoic acid (EPA), it is of significant interest to researchers in nutrition, pharmacology, and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, its biosynthesis, and the methodologies for its extraction and analysis.

Natural Occurrence and Quantitative Data

This compound is found in various biological sources, though often in trace amounts compared to other fatty acids. The following table summarizes the quantitative data available from the scientific literature on its presence in different species.

| Kingdom | Species | Common Name | Tissue/Source | Concentration (% of Total Fatty Acids) | Reference |

| Plantae | Quercus cerris | Turkey Oak | Acorn | 0.1 | --INVALID-LINK-- |

| Plantae | Elaeis guineensis | African Oil Palm | Fruit/Oil | Not typically reported in fatty acid profiles | N/A |

| Plantae | Mosses (Bryophyta) | Moss | General | Reported as a potential source, but specific quantitative data for this compound is not readily available in reviewed literature. Mosses are known to contain various long-chain PUFAs. | N/A |

| Protista | Microalgae | Microalgae | General | A known source of omega-3 fatty acids, but specific quantitative data for this compound is not consistently reported. | N/A |

| Animalia | Humans | - | Serum Phospholipids | < 0.25 | --INVALID-LINK-- |

Biosynthesis of this compound

The primary route for the synthesis of this compound is the "alternative pathway" of omega-3 fatty acid metabolism. This pathway begins with the essential fatty acid, α-linolenic acid (ALA; 18:3n-3).

Caption: Biosynthesis of this compound from ALA.

Experimental Protocols

The identification and quantification of this compound from biological samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction (Folch Method)

This protocol is a standard method for the extraction of total lipids from a biological sample.

-

Materials:

-

Homogenizer

-

Centrifuge

-

0.9% NaCl solution

-

Nitrogen gas evaporator

-

-

Procedure:

-

Homogenize a known weight of the biological sample (e.g., 1g of plant tissue) in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the sample volume.

-

Agitate the mixture for 15-20 minutes.

-

Filter the homogenate to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge the mixture to achieve a clear separation of the layers.

-

Carefully collect the lower chloroform layer, which contains the lipids.

-

Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

-

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids within the lipid extract into their more volatile methyl esters for GC-MS analysis.

-

Materials:

-

0.5 M KOH in methanol

-

BF₃-methanol solution (14%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Redissolve the dried lipid extract in a small volume of toluene.

-

Add 0.5 M KOH in methanol and heat at 80°C for 10 minutes for saponification.

-

After cooling, add BF₃-methanol solution and heat again at 80°C for 10 minutes to methylate the fatty acids.

-

Cool the sample and add saturated NaCl solution and hexane.

-

Vortex the mixture and allow the layers to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column for FAMEs analysis (e.g., a DB-23 or similar polar column).

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp to 200°C at 4°C/minute.

-

Ramp to 230°C at 2°C/minute, hold for 10 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.

-

Quantification: The concentration of each fatty acid is determined by comparing the peak area to that of an internal standard.

Caption: General workflow for the analysis of fatty acids from biological sources.

Conclusion

This compound is a rare omega-3 fatty acid with a scattered distribution in nature. While present in some plant sources like Quercus cerris, it is often found in very low concentrations. The biosynthetic pathway via the elongation of ALA is a key route for its production in organisms that possess the necessary Δ9-elongase. The established protocols for lipid extraction and GC-MS analysis provide a robust framework for the accurate identification and quantification of this fatty acid, which is crucial for further research into its physiological roles and potential therapeutic applications.

The Physiological Role of Eicosatrienoic Acid (20:3(n-3)): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosatrienoic acid (20:3(n-3)), a 20-carbon omega-3 polyunsaturated fatty acid, holds a unique position in lipid biochemistry. While often viewed as a transient intermediate in the biosynthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), emerging evidence suggests that 20:3(n-3) possesses distinct physiological roles. This technical guide provides an in-depth exploration of the metabolism, signaling pathways, and physiological functions of 20:3(n-3), with a focus on its implications for inflammation, cardiovascular health, and cellular signaling. This document synthesizes current knowledge, presents quantitative data in structured formats, details relevant experimental methodologies, and provides visual representations of key pathways to support further research and drug development efforts in this area.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs) are critical components of human health, influencing a wide array of physiological processes. While the benefits of EPA (20:5n-3) and DHA (22:6n-3) are well-documented, the specific contributions of their metabolic precursors are less understood. Eicosatrienoic acid (ETE), designated as 20:3(n-3), is a key intermediate in the omega-3 biosynthetic pathway. It is an omega-3 fatty acid with three double bonds located at the 11th, 14th, and 17th carbons from the carboxyl end [(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid][1]. Although it cannot be synthesized de novo by humans and must be obtained through diet or metabolic conversion, its role extends beyond that of a simple precursor[1]. This guide will elucidate the current understanding of 20:3(n-3)'s physiological significance.

Biosynthesis and Metabolism of 20:3(n-3)

The primary route for the formation of 20:3(n-3) in humans is through the elongation of α-linolenic acid (ALA, 18:3(n-3)), an essential fatty acid obtained from plant sources. The biosynthesis of 20:3(n-3) and its subsequent conversion to other long-chain PUFAs involves a series of desaturation and elongation reactions primarily occurring in the liver[2].

There are two main pathways for the biosynthesis of long-chain omega-3 fatty acids from ALA, both of which involve 20:3(n-3) as an intermediate:

-

The "Conventional" Pathway (Δ6-Desaturation First): This is considered the major route.

-

Δ6-Desaturation: ALA (18:3n-3) is desaturated by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA, 18:4n-3).

-

Elongation: SDA is then elongated by an elongase enzyme to form 20:4(n-3).

-

Δ5-Desaturation: 20:4(n-3) is desaturated by Δ5-desaturase (FADS1) to yield eicosapentaenoic acid (EPA, 20:5n-3).

-

-

The "Alternative" Pathway (Elongation First): This pathway provides an alternative route to EPA.

-

Elongation: ALA (18:3n-3) can be first elongated to 20:3(n-3) .

-

Δ8-Desaturation: 20:3(n-3) is then desaturated by a Δ8-desaturase, an activity that has been attributed to the FADS2 gene product, to form 20:4(n-3)[3][4].

-

Δ5-Desaturation: 20:4(n-3) is subsequently converted to EPA by Δ5-desaturase[5].

-

The FADS2 enzyme exhibits a preference for Δ6-desaturase activity over Δ8-desaturase activity by approximately 23-fold for n-3 fatty acids[3]. This suggests that the conventional pathway is the predominant route, though the alternative pathway involving 20:3(n-3) is functionally active.

Physiological Roles and Signaling Pathways

While its role as a precursor is established, 20:3(n-3) also exhibits intrinsic biological activities, particularly in the context of inflammation and cardiovascular health.

Anti-inflammatory Effects

Omega-3 fatty acids are generally recognized for their anti-inflammatory properties, which are mediated through several mechanisms. 20:3(n-3), along with other omega-3s, contributes to these effects.

-

Competition with Arachidonic Acid (AA, 20:4(n-6)): 20:3(n-3) can compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for the same metabolic enzymes, cyclooxygenases (COX) and lipoxygenases (LOX)[1]. This competition can lead to a reduction in the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4)[6].

-

Production of Anti-inflammatory Mediators: While less studied than EPA and DHA, 20:3(n-3) can be a substrate for the synthesis of bioactive lipid mediators. These mediators, including resolvins, protectins, and maresins, are actively involved in the resolution of inflammation[7].

-

Modulation of Inflammatory Signaling: Omega-3 fatty acids, including 20:3(n-3), can influence inflammatory signaling pathways by altering the fatty acid composition of cell membranes. This can affect the function of membrane-bound receptors and signaling proteins. Furthermore, they can inhibit the activation of the pro-inflammatory transcription factor NF-κB, which leads to a decreased expression of inflammatory genes, including those for cytokines like TNF-α and IL-6[2][6].

Cardiovascular Health

The consumption of omega-3 fatty acids is associated with a reduced risk of cardiovascular disease (CVD)[8][9][10]. While much of this benefit is attributed to EPA and DHA, the role of their metabolic intermediates is an active area of research.

-

Platelet Aggregation and Vasodilation: Eicosatrienoic acid has been shown to inhibit platelet aggregation and exert a vasodilatory effect, both of which are beneficial for cardiovascular health[1].

-

Lipid Profile: Higher intake of long-chain omega-3 fatty acids, including the metabolic pathway involving 20:3(n-3), is associated with improvements in plasma lipid parameters[7].

-

Precursor to Cardioprotective Fatty Acids: As a direct precursor to EPA, 20:3(n-3) contributes to the pool of longer-chain omega-3s that have well-established cardioprotective effects[7].

Quantitative Data

The following tables summarize key quantitative data related to 20:3(n-3) fatty acid.

Table 1: Nomenclature and Chemical Properties of 20:3(n-3)

| Property | Value | Reference |

| Common Name | Eicosatrienoic acid (ETE) | [1] |

| Systematic Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | [1] |

| Abbreviation | 20:3(n-3) | [1] |

| Molecular Formula | C20H34O2 | [1] |

| Molecular Weight | 306.5 g/mol | [1] |

Table 2: Relative Abundance of Omega-3 Fatty Acids in Human Blood Cells

| Fatty Acid | Typical Percentage of Total Fatty Acids | Reference |

| Arachidonic Acid (20:4n-6) | 10 - 20% | [11][12] |

| Eicosapentaenoic Acid (20:5n-3) | 0.5 - 1% | [11][12] |

| Docosahexaenoic Acid (22:6n-3) | 2 - 4% | [11] |

| Eicosatrienoic Acid (20:3n-3) | Trace amounts (generally low) | [1] |

Note: The concentration of 20:3(n-3) is typically low as it is a transient intermediate.

Experimental Protocols

The study of 20:3(n-3) and other fatty acids employs a range of sophisticated analytical and experimental techniques.

Quantification of 20:3(n-3) in Biological Samples

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction: Total lipids are extracted from biological samples (e.g., plasma, red blood cells, tissues) using a solvent system, typically a chloroform/methanol mixture.

-

Saponification and Methylation: The extracted lipids are saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This increases their volatility for GC analysis.

-

Internal Standards: A known amount of a deuterated internal standard for 20:3 is added to the sample prior to extraction to account for procedural losses and variations in ionization efficiency, ensuring accurate quantification[13].

-

GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity on a gas chromatograph equipped with a capillary column. The separated FAMEs are then ionized and detected by a mass spectrometer. The mass spectrometer identifies the FAMEs based on their unique mass-to-charge ratio and fragmentation patterns.

-

Quantification: The concentration of 20:3(n-3) is determined by comparing the peak area of its FAME to the peak area of the internal standard and referencing a standard curve generated with known concentrations of 20:3(n-3) FAME[13].

Functional Analysis of 20:3(n-3)

Methodology: Cell Culture and Animal Models

-

Cell Culture Studies:

-

Cell Lines: Various cell lines, such as macrophages (e.g., RAW 264.7) for inflammation studies or endothelial cells for cardiovascular studies, are cultured under standard conditions.

-

Treatment: Cells are supplemented with 20:3(n-3) at different concentrations and for various durations. Control groups may include untreated cells or cells treated with other fatty acids (e.g., arachidonic acid).

-

Stimulation: To study inflammatory responses, cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS).

-

Analysis: Following treatment and stimulation, various endpoints are measured. This can include the quantification of eicosanoids and cytokines in the cell culture medium using techniques like ELISA or LC-MS/MS, and analysis of gene and protein expression of inflammatory markers using qPCR and Western blotting, respectively.

-

-

Animal Models:

-

Dietary Supplementation: Rodent models are often fed diets enriched with 20:3(n-3) or its precursors. Control groups receive diets with different fatty acid compositions.

-

Induction of Disease Models: To study the effects of 20:3(n-3) in specific diseases, animal models of conditions like inflammatory arthritis or atherosclerosis can be used.

-

Analysis: After a period of dietary intervention, various physiological and biochemical parameters are assessed. This includes measuring the fatty acid composition of tissues, analyzing inflammatory markers in blood and tissues, and histological examination of affected tissues.

-

Conclusion and Future Directions

Eicosatrienoic acid (20:3(n-3)) is more than just a fleeting intermediate in the omega-3 fatty acid biosynthetic pathway. It plays a direct role in modulating key physiological processes, particularly inflammation and cardiovascular function. Its ability to compete with arachidonic acid and serve as a precursor to anti-inflammatory mediators underscores its therapeutic potential.

For researchers and drug development professionals, a deeper understanding of the specific enzymes and receptors that interact with 20:3(n-3) is crucial. Future research should focus on:

-

Elucidating the full spectrum of bioactive mediators derived from 20:3(n-3).

-

Identifying and characterizing the specific receptors through which 20:3(n-3) and its metabolites exert their effects.

-

Conducting clinical trials to evaluate the therapeutic efficacy of 20:3(n-3) supplementation in inflammatory and cardiovascular diseases.

By further exploring the nuanced roles of 20:3(n-3), the scientific community can unlock new avenues for the development of targeted nutritional and pharmaceutical interventions to improve human health.

References

- 1. EICOSATRIENOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. portlandpress.com [portlandpress.com]

- 3. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 5. mdpi.com [mdpi.com]

- 6. Health benefits of n-3 polyunsaturated fatty acids: eicosapentaenoic acid and docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The n-3 docosapentaenoic acid (DPA): A new player in the n-3 long chain polyunsaturated fatty acid family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New evidence that omega-3 fatty acids have a role in primary prevention of coronary heart disease - Calder - Journal of Public Health and Emergency [jphe.amegroups.org]

- 9. ahajournals.org [ahajournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Omega-3 Fatty Acids and Inflammatory Processes [mdpi.com]

- 12. n-3 PUFA and inflammation: from membrane to nucleus and from bench to bedside | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 13. lipidmaps.org [lipidmaps.org]

The Mammalian Biosynthesis of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic pathway converting α-linolenic acid (ALA) to more elongated and desaturated omega-3 fatty acids like eicosapentaenoic acid (EPA). While not as extensively studied as EPA and docosahexaenoic acid (DHA), understanding its biosynthesis is crucial for elucidating the complete picture of omega-3 fatty acid metabolism and its implications in health and disease. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in mammals, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

The synthesis of this compound from the essential fatty acid ALA involves a series of enzymatic reactions, primarily catalyzed by fatty acid desaturases and elongases located in the endoplasmic reticulum. The key enzymes in this pathway are Delta-6 desaturase (FADS2) and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).

Key Enzymes and Reactions

The biosynthesis of this compound from α-linolenic acid is a two-step process:

-

Delta-6 Desaturation: The initial and rate-limiting step is the introduction of a double bond at the delta-6 position of α-linolenic acid (18:3n-3) by the enzyme Delta-6 desaturase (FADS2). This reaction converts ALA into stearidonic acid (SDA; 18:4n-3).[1][2][3]

-

Elongation: Stearidonic acid is then elongated by the addition of a two-carbon unit, a reaction catalyzed by ELOVL5.[4][5][6] This converts SDA into this compound (20:3n-3).

Quantitative Data

The efficiency of this biosynthetic pathway is influenced by various factors, including substrate availability and competition with omega-6 fatty acids for the same enzymes. The following tables summarize available quantitative data on enzyme kinetics and conversion rates.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System |

| Delta-6 Desaturase (FADS2) | α-Linolenic acid | 24.5 | 0.0244 | Human Fetal Liver Microsomes[7] |

| Delta-6 Desaturase (FADS2) | Linoleic acid | 6.5 | 0.0075 | Human Fetal Liver Microsomes[7] |

| ELOVL5 | γ-Linolenic acid (18:3n-6) | - | - | Human[8] |

| ELOVL5 | Stearidonic acid (18:4n-3) | - | - | Human[8] |

Note: Comprehensive kinetic data for human ELOVL5 with omega-3 substrates is limited in the reviewed literature.

Table 2: In Vitro and In Vivo Conversion Efficiencies of α-Linolenic Acid

| System | Conversion Product | Conversion Rate (%) | Conditions |

| HepG2 Cells | Eicosapentaenoic Acid (EPA) | ~17% | Incubation with [13C]LA/[13C]ALA at a 1:1 ratio[9] |

| HepG2 Cells | Docosahexaenoic Acid (DHA) | ~0.7% | Incubation with [13C]LA/[13C]ALA at a 1:1 ratio[9] |

| Young Women | Eicosapentaenoic Acid (EPA) | 21% | Following ingestion of [U-13C]ALA[10] |

| Young Women | Docosapentaenoic Acid (DPA) | 6% | Following ingestion of [U-13C]ALA[10] |

| Young Women | Docosahexaenoic Acid (DHA) | 9% | Following ingestion of [U-13C]ALA[10] |

Experimental Protocols

This section provides detailed methodologies for studying the biosynthesis of this compound.

Protocol 1: Cell Culture of HepG2 Cells for Fatty Acid Metabolism Studies

The human hepatoma cell line HepG2 is a widely used model for studying hepatic lipid metabolism.[11][12]

Materials:

-

HepG2 cells (ATCC)

-

Dulbecco's Modified Eagle Medium (DMEM) with 1 g/L glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

HEPES buffer (1 M)

-

GlutaMAX™-I supplement (200 mM)

-

MEM Non-Essential Amino Acids (100x)

-

TrypLE™ Express

-

Phosphate-Buffered Saline (PBS)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

α-Linolenic acid (ALA)

Procedure:

-

Cell Maintenance: Culture HepG2 cells in DMEM supplemented with 10% (v/v) FBS, 1% HEPES, 1% GlutaMAX™, and 1% MEM Non-Essential Amino Acids. Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Wash the cell monolayer with PBS, add TrypLE™ Express, and incubate for 5-10 minutes at 37°C to detach cells. Neutralize TrypLE™ with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed new culture flasks.

-

Fatty Acid Treatment: For metabolism studies, seed HepG2 cells in appropriate culture plates. Once the cells reach the desired confluency, replace the growth medium with serum-free DMEM containing ALA complexed to fatty acid-free BSA. The final concentration of ALA can be varied depending on the experimental design (e.g., 100 µM).[13]

Protocol 2: Subcellular Fractionation for Microsome Isolation

Desaturase and elongase enzymes are located in the endoplasmic reticulum, which can be isolated as microsomes through differential centrifugation.[2][14]

Materials:

-

Cultured cells or liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Dounce homogenizer

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Cell/Tissue Homogenization: Harvest cells or finely mince fresh liver tissue on ice. Wash with ice-cold PBS and then with homogenization buffer. Resuspend the cells or tissue in homogenization buffer and homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Differential Centrifugation: a. Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. b. Carefully collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria. c. Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60-90 minutes at 4°C to pellet the microsomal fraction.[15]

-

Microsome Resuspension and Storage: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4). Determine the protein concentration using a standard method like the Bradford assay. Aliquot the microsomal suspension and store at -80°C.

Protocol 3: Delta-6 Desaturase Activity Assay

This assay measures the conversion of a radiolabeled substrate (e.g., [1-14C]α-linolenic acid) to its desaturated product.[11]

Materials:

-

Microsomal preparation

-

[1-14C]α-Linolenic acid

-

Coenzyme A (CoA)

-

ATP

-

NADH

-

Magnesium chloride (MgCl2)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (pH 7.2)

-

Reaction termination solution (e.g., 10% KOH in methanol)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, ATP, CoA, MgCl2, NADH, and BSA.

-

Enzyme Reaction: Add the microsomal protein to the reaction mixture and pre-incubate for a few minutes at 37°C. Initiate the reaction by adding [1-14C]α-linolenic acid. Incubate at 37°C for a defined period (e.g., 20 minutes) with gentle shaking.

-

Reaction Termination and Saponification: Stop the reaction by adding the termination solution. Saponify the lipids by heating at 80°C for 60 minutes.

-

Fatty Acid Extraction: After cooling, acidify the mixture with HCl and extract the fatty acids with hexane.

-

Separation and Quantification: Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity as nmol of product formed per minute per mg of microsomal protein.

Protocol 4: ELOVL5 Elongase Activity Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.[9]

Materials:

-

Microsomal preparation

-

[14C]Malonyl-CoA

-

Stearidonyl-CoA (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Reaction termination solution (e.g., 2.5 M KOH)

-

Hexane

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture containing potassium phosphate buffer, NADPH, and the fatty acyl-CoA substrate (stearidonoyl-CoA).

-

Enzyme Reaction: Add the microsomal protein and pre-incubate at 37°C. Start the reaction by adding [14C]malonyl-CoA. Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Termination and Saponification: Stop the reaction by adding the KOH solution and saponify by heating.

-

Extraction and Quantification: Acidify the reaction mixture and extract the fatty acids with hexane. Measure the radioactivity in the hexane phase using a scintillation counter.

-

Calculation: Express the elongase activity as pmol of malonyl-CoA incorporated per minute per mg of protein.

Protocol 5: Lipid Extraction from Cultured Cells

This protocol is for the extraction of total lipids from cultured cells for subsequent fatty acid analysis.[7][16]

Materials:

-

Cultured cell pellet

-

Methanol

-

Chloroform

-

0.9% NaCl solution

Procedure:

-

Cell Harvesting: Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Solvent Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v). Vortex thoroughly to ensure complete lysis and lipid extraction.

-

Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation. Vortex and centrifuge at a low speed to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe or pipette.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol 6: Fatty Acid Analysis by Gas Chromatography (GC)

This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and their analysis by GC.[17][18]

Materials:

-

Dried lipid extract

-

BF3-methanol or HCl-methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column suitable for FAME analysis (e.g., a polar cyano-column)[17]

-

FAME standards

Procedure:

-

Methylation: Add BF3-methanol or HCl-methanol to the dried lipid extract. Heat the mixture at 100°C for 30-60 minutes.

-

FAME Extraction: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then concentrate it under a stream of nitrogen.

-

GC Analysis: Resuspend the FAMEs in a small volume of hexane and inject into the GC. Use an appropriate temperature program to separate the FAMEs.

-

Identification and Quantification: Identify the FAMEs by comparing their retention times with those of known standards. Quantify the individual fatty acids by integrating the peak areas and using an internal standard.

Mandatory Visualization

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for studying eicosatrienoic acid biosynthesis.

References

- 1. Delta-6-desaturation of linoleic and alpha-linolenic acids in aged rats: a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]

- 3. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ELOVL5 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]

- 9. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.ijs.si [bio.ijs.si]

- 11. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Alpha-linolenic acid inhibits hepatocellular carcinoma cell growth through Farnesoid X receptor/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. oyc.co.jp [oyc.co.jp]

- 16. researchgate.net [researchgate.net]

- 17. internationaloliveoil.org [internationaloliveoil.org]

- 18. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (11Z,14Z,17Z)-icosa-11,14,17-trienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid, a polyunsaturated omega-3 fatty acid, is a molecule of significant interest in various fields of biomedical research. As a homolog of alpha-linolenic acid, it serves as a precursor to a range of bioactive lipid mediators, collectively known as eicosanoids. These signaling molecules play crucial roles in inflammatory processes, immune responses, and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a long-chain fatty acid characterized by a 20-carbon backbone with three cis-configured double bonds.[1][2] Its chemical identity and key physicochemical properties are summarized in the tables below.

Identity

| Property | Value |

| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid[3] |

| Synonyms | Dihomo-α-Linolenic Acid, Eicosatrienoic Acid (20:3 n-3), ETA[4][5] |

| Molecular Formula | C₂₀H₃₄O₂[3][4] |

| Molecular Weight | 306.48 g/mol [2] |

| CAS Number | 17046-59-2[2] |

| ChEBI ID | CHEBI:93118[6] |

| LIPID MAPS ID | LMFA01030159[6] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | Not experimentally available. Predicted: -36.1 °C | ChemAxon |

| Boiling Point | Not experimentally available. Predicted: 445.9 °C at 760 mmHg | US EPA EPI Suite |

| pKa | Not experimentally available. Predicted: 4.98 | ChemAxon |

| Solubility | Water: Practically insoluble[2]. Organic Solvents: - Ethanol: Miscible[4] - DMSO: 100 mg/mL[4] - DMF: 100 mg/mL[4] - 0.1 M Na₂CO₃: 1.7 mg/mL[4] | [2][4] |

| Stability | Highly susceptible to oxidation due to the presence of multiple double bonds. Should be stored at -20°C.[5][7] | [5][7] |

Metabolic Signaling Pathways

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a substrate for several key enzymatic pathways that produce a variety of eicosanoids. These pathways are central to its biological activity.

Eicosanoid Synthesis Pathways

The metabolism of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is primarily carried out by three families of enzymes: Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) monooxygenases.[8][9] Each pathway leads to the formation of distinct classes of signaling molecules.

Caption: Major metabolic pathways of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid.

Experimental Protocols

Extraction of (11Z,14Z,17Z)-icosa-11,14,17-trienoic Acid from Biological Samples (Bligh & Dyer Method)

This protocol is a widely used method for the total lipid extraction from biological tissues and cells.[1][8][10][11][12]

Materials:

-

Chloroform (B151607) (CHCl₃)

-

Methanol (B129727) (MeOH)

-

Deionized water (H₂O)

-

Sample (e.g., cell pellet, tissue homogenate)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

-

Nitrogen gas stream or vacuum evaporator

Procedure:

-

Homogenization: For a 1 mL aqueous sample (e.g., cell suspension or tissue homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes to ensure thorough mixing and protein precipitation.[10]

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.[10]

-

Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at room temperature. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.[8]

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator.

-

Storage: The dried lipid extract should be stored under an inert atmosphere at -20°C or lower to prevent oxidation.

Caption: Workflow for the Bligh & Dyer lipid extraction method.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acids after their conversion to volatile methyl esters (FAMEs).[13][14]

Materials:

-

Lipid extract containing (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid

-

Internal standard (e.g., deuterated C20:3)

-

Derivatization reagent (e.g., 14% Boron trifluoride in methanol (BF₃/MeOH) or acetyl chloride in methanol)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase)

Procedure:

-

Internal Standard Addition: Add a known amount of an appropriate internal standard to the lipid extract.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Add 1 mL of hexane and 1 mL of 14% BF₃/MeOH to the dried lipid extract.

-

Seal the tube and heat at 100°C for 1 hour.

-

Cool the mixture to room temperature.

-

Add 1 mL of deionized water to stop the reaction and extract the FAMEs into the hexane layer.

-

Vortex and centrifuge to separate the phases.

-

-

Purification:

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Wash the hexane layer with a saturated NaCl solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final hexane solution into the GC-MS.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate.

-

Carrier Gas: Helium

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is preferred for higher sensitivity and specificity. Monitor characteristic ions for the methyl ester of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid and the internal standard.

-

-

-

Quantification: Create a calibration curve using known concentrations of a (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid standard. The concentration of the analyte in the sample is determined by comparing its peak area relative to the internal standard against the calibration curve.

Caption: General workflow for the quantitative analysis of fatty acids by GC-MS.

Conclusion

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a pivotal molecule in lipid biochemistry, serving as a precursor to a diverse array of signaling molecules that modulate key physiological and pathological processes. A thorough understanding of its chemical properties, metabolic fate, and the analytical methods for its study is essential for researchers and drug development professionals aiming to harness its therapeutic potential or to understand its role in disease. This guide provides a foundational overview to support such endeavors.

References

- 1. scribd.com [scribd.com]

- 2. Milk Composition Database: Showing metabocard for 11,14,17-Eicosatrienoic acid (BMDB0060039) [mcdb.ca]

- 3. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tabaslab.com [tabaslab.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. aquaculture.ugent.be [aquaculture.ugent.be]

- 13. researchgate.net [researchgate.net]

- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as Dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid whose role in mitochondrial function is an emerging area of interest. This technical guide provides a comprehensive overview of the current understanding of the interaction between this specific fatty acid and mitochondria. It summarizes key experimental findings, details relevant methodologies for future research, and visualizes potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

Mitochondria are central to cellular metabolism, energy production, and signaling. The composition of mitochondrial membranes, particularly their fatty acid profile, is critical for maintaining mitochondrial integrity and function. Polyunsaturated fatty acids (PUFAs) are key components of these membranes and can modulate various mitochondrial processes, including electron transport chain efficiency, reactive oxygen species (ROS) production, and apoptosis. This compound is a 20-carbon omega-3 PUFA, and its specific effects on mitochondrial biology are a subject of ongoing investigation. This guide will delve into the known and potential impacts of this fatty acid on mitochondrial function.

Quantitative Data on the Effects of this compound on Mitochondrial Function

Direct research on the effects of this compound on mitochondrial function is limited. However, a key study by Graff et al. (1983) in the yeast Saccharomyces cerevisiae provides seminal, quantitative insights into its impact on mitochondrial genome stability.

| Cell Type | Parameter Measured | Treatment | Concentration | Duration | Result | Reference |

| Saccharomyces cerevisiae (KD115 auxotroph) | Frequency of "petite" mutants (loss of mitochondrial DNA) | This compound | Not specified | 8-10 generations | 50-60% petite mutants | Graff et al., 1983[1] |

| Saccharomyces cerevisiae (KD115 auxotroph) | Frequency of "petite" mutants (loss of mitochondrial DNA) | cis-9-Octadecenoic acid (Control) | Not specified | 8-10 generations | 4-5% petite mutants | Graff et al., 1983[1] |

| Saccharomyces cerevisiae (KD115 auxotroph) | Frequency of "petite" mutants (loss of mitochondrial DNA) | cis-8,11,14-Eicosatrienoic acid (Control) | Not specified | 8-10 generations | 4-5% petite mutants | Graff et al., 1983[1] |

Table 1: Effect of this compound on Mitochondrial Genome Stability in Saccharomyces cerevisiae

Potential Signaling Pathways

While direct signaling pathways for this compound's effect on mitochondria are not yet elucidated, we can hypothesize a potential pathway based on the known metabolism of omega-3 fatty acids and their influence on cellular processes affecting mitochondria. This fatty acid is an intermediate in the conversion of α-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to modulate mitochondrial function through various mechanisms.

Caption: Hypothesized signaling pathway of this compound's impact on mitochondrial function.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function. These are generalized protocols that can be adapted for specific cell types and experimental questions.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells treated with the fatty acid.

Materials:

-

Seahorse XF Cell Culture Microplates

-

This compound

-

Seahorse XF Base Medium supplemented with L-carnitine, glucose, and glutamine

-

Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)

-

Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Fatty Acid Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Conjugate the fatty acid to BSA by incubating at 37°C for 1 hour to create a BSA-bound fatty acid solution.

-

Cell Treatment: Replace the cell culture medium with Seahorse XF base medium containing the desired concentration of the fatty acid-BSA conjugate and incubate for the desired duration.

-

Seahorse XF Assay:

-

Calibrate the Seahorse XF sensor cartridge.

-

Wash and replace the medium in the cell plate with the assay medium.

-

Load the calibrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A).

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol to measure basal OCR and the response to the injected compounds.

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Caption: Experimental workflow for assessing mitochondrial respiration with a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential using JC-1 Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm). In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

JC-1 dye

-

Cells cultured in appropriate plates (e.g., 96-well black-walled plates)

-

This compound

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time. Include a positive control (FCCP/CCCP) and a vehicle control.

-

JC-1 Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's instructions.

-

Remove the treatment medium and add the JC-1 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Remove the staining solution and wash the cells with an appropriate buffer (e.g., PBS).

-

Fluorescence Measurement:

-

Plate Reader: Measure fluorescence intensity for both J-aggregates (red; Ex/Em ~560/595 nm) and JC-1 monomers (green; Ex/Em ~485/530 nm).

-

Flow Cytometer: Analyze the cell populations for red and green fluorescence.

-

Microscopy: Visualize the changes in red and green fluorescence in the mitochondria.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Detection of Mitochondrial Superoxide (B77818) with MitoSOX Red

This protocol uses the MitoSOX Red reagent, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Materials:

-

MitoSOX Red reagent

-

Cells cultured on coverslips or in appropriate plates

-

This compound

-

Antimycin A or other known ROS inducers (positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound, a positive control, and a vehicle control.

-

MitoSOX Red Staining:

-

Prepare the MitoSOX Red working solution (typically 5 µM) in a suitable buffer (e.g., HBSS).

-

Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells gently with a warm buffer.

-

Imaging or Flow Cytometry:

-

Microscopy: Mount the coverslips and visualize the red fluorescence indicative of mitochondrial superoxide.

-

Flow Cytometry: Analyze the cells for an increase in red fluorescence intensity.

-

-

Data Analysis: Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide production.

Caption: Overview of key experimental assays to assess mitochondrial function.

Discussion and Future Directions

The current body of research on the direct effects of this compound on mitochondrial function is sparse. The foundational work in S. cerevisiae suggests a potentially detrimental role in mitochondrial genome maintenance, leading to a loss of mitochondrial function.[1] This finding is significant as it points towards a specific structural requirement for unsaturated fatty acids in supporting mitochondrial replication.